molecular formula C9H20NO6P B15224318 Cyclohexanamine (R)-2-(phosphonooxy)propanoate

Cyclohexanamine (R)-2-(phosphonooxy)propanoate

Cat. No.: B15224318
M. Wt: 269.23 g/mol
InChI Key: ZPKCEUYLEHRBLM-ARGLLVQISA-N
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Description

Cyclohexanamine ®-2-(phosphonooxy)propanoate is an organic compound that combines the structural features of cyclohexanamine and ®-2-(phosphonooxy)propanoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine ®-2-(phosphonooxy)propanoate typically involves the reaction of cyclohexanamine with ®-2-(phosphonooxy)propanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclohexanamine, ®-2-(phosphonooxy)propanoic acid, and appropriate solvents such as dichloromethane or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanamine ®-2-(phosphonooxy)propanoate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine ®-2-(phosphonooxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Cyclohexanamine ®-2-(phosphonooxy)propanoate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanamine ®-2-(phosphonooxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: A simpler amine derivative of cyclohexane.

    ®-2-(phosphonooxy)propanoic acid: The phosphonooxy derivative of propanoic acid.

    Cyclohexylphosphonic acid: A related compound with a phosphonic acid group attached to a cyclohexane ring.

Uniqueness

Cyclohexanamine ®-2-(phosphonooxy)propanoate is unique due to its combination of cyclohexanamine and ®-2-(phosphonooxy)propanoate moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H20NO6P

Molecular Weight

269.23 g/mol

IUPAC Name

cyclohexanamine;(2R)-2-phosphonooxypropanoic acid

InChI

InChI=1S/C6H13N.C3H7O6P/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;2H,1H3,(H,4,5)(H2,6,7,8)/t;2-/m.1/s1

InChI Key

ZPKCEUYLEHRBLM-ARGLLVQISA-N

Isomeric SMILES

C[C@H](C(=O)O)OP(=O)(O)O.C1CCC(CC1)N

Canonical SMILES

CC(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N

Origin of Product

United States

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